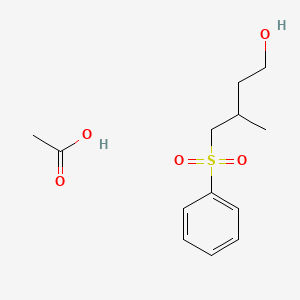silane CAS No. 89333-83-5](/img/structure/B14398677.png)
[1-(4-Methoxyphenyl)prop-2-en-1-yl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)prop-2-en-1-ylsilane: is an organosilicon compound characterized by the presence of a methoxyphenyl group attached to a prop-2-en-1-yl chain, which is further bonded to a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane typically involves the reaction of 4-methoxybenzaldehyde with allyltrimethylsilane in the presence of a Lewis acid catalyst such as titanium tetrachloride. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired product. The reaction conditions generally include an inert atmosphere, low temperatures, and anhydrous solvents to prevent side reactions and ensure high yields.
Industrial Production Methods: While specific industrial production methods for 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-yl chain, converting it to a single bond and forming the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents are sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products:
Oxidation: Quinones, phenols, and other oxidized aromatic compounds.
Reduction: Saturated alkanes and alcohols.
Substitution: Various substituted silanes and organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-silicon bonds.
Catalysis: The compound can serve as a ligand or a precursor in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology and Medicine:
Drug Development: The unique structural features of the compound make it a potential candidate for drug discovery and development, particularly in the design of novel therapeutic agents.
Biological Probes: The compound can be used as a probe in biological studies to investigate the interactions and functions of various biomolecules.
Industry:
Materials Science: 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane is utilized in the development of advanced materials, including polymers, coatings, and adhesives, due to its ability to impart desirable properties such as hydrophobicity and thermal stability.
Wirkmechanismus
The mechanism by which 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane exerts its effects is primarily through its interactions with various molecular targets. The compound can form stable complexes with metal ions, act as a nucleophile or electrophile in chemical reactions, and participate in hydrogen bonding and π-π interactions. These interactions influence the reactivity and stability of the compound, making it a versatile tool in chemical and biological research.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane
- 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane
- 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane
Comparison:
- Structural Differences: The primary difference between 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane and its similar compounds lies in the substituents attached to the silicon atom. These variations can significantly impact the compound’s reactivity, solubility, and overall chemical behavior.
- Unique Properties: 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane is unique due to its specific combination of a methoxyphenyl group and a trimethylsilyl group, which imparts distinct electronic and steric effects, making it particularly useful in certain synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
89333-83-5 |
|---|---|
Molekularformel |
C13H20OSi |
Molekulargewicht |
220.38 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)prop-2-enyl-trimethylsilane |
InChI |
InChI=1S/C13H20OSi/c1-6-13(15(3,4)5)11-7-9-12(14-2)10-8-11/h6-10,13H,1H2,2-5H3 |
InChI-Schlüssel |
MOUMPXWVAWBKIW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C=C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL](/img/structure/B14398600.png)
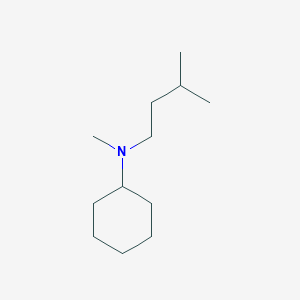
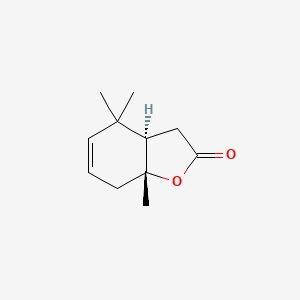
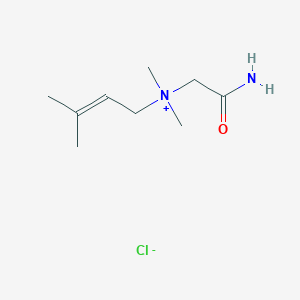
![3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14398623.png)
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)
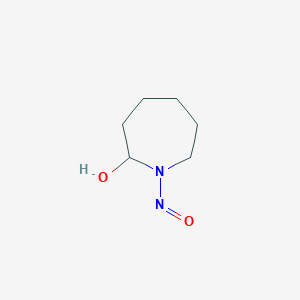
![N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide](/img/structure/B14398642.png)
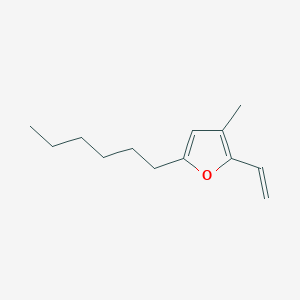

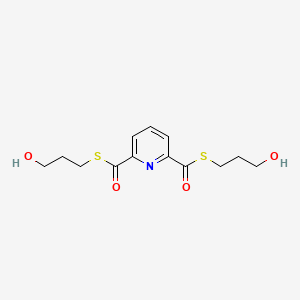
![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)

